2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Lipophilicity optimization Membrane permeability ADME prediction

Researchers often need a reliable ortho-substituted tetrahydroquinoline-benzamide probe to deconvolute steric effects in SAR studies. 2-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955527-50-1) solves this by introducing a steric methyl group with minimal electronic perturbation. - Purity: ≥95%, suitable for direct in vivo dosing without repurification. - Differentiation: Ortho-methyl group restricts amide bond rotation, enabling conformational bias validation in docking and MD simulations. - Shipping: Ambient; immediate dispatch from stock.

Molecular Formula C22H28N2O
Molecular Weight 336.479
CAS No. 955527-50-1
Cat. No. B2480269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS955527-50-1
Molecular FormulaC22H28N2O
Molecular Weight336.479
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C
InChIInChI=1S/C22H28N2O/c1-3-14-24-15-6-8-19-16-18(10-11-21(19)24)12-13-23-22(25)20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,23,25)
InChIKeySMDIMAURRILNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

955527-50-1: Structural and Physicochemical Profile


2-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955527-50-1) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide hybrid class, with the molecular formula C22H29N2O and a molecular weight of approximately 337.48 g/mol . It features a 1,2,3,4-tetrahydroquinoline core N-substituted with a propyl group at the 1-position, an ethyl linker at the 6-position, and a benzamide moiety ortho-substituted with a methyl group. This specific substitution pattern distinguishes it from the unsubstituted benzamide parent (CAS 955528-09-3) and the 2-fluoro analog , offering a unique combination of steric bulk, lipophilicity (cLogP estimated ~4.0–4.5), and hydrogen-bonding potential (one H-bond donor, two acceptors) [1]. The compound is primarily sourced as a research chemical building block with typical vendor-reported purity of ≥95% .

Steric probe: ortho-methyl enables steric SAR without electronic perturbation
Research-grade: vendor-characterized by NMR and LC-MS, suitable for medicinal chemistry
Scaffold differentiation: distinct from unsubstituted and 2-fluoro analogs for comparative studies

Why the 2-Methyl Substituent Prevents Generic Substitution


Within the tetrahydroquinoline-benzamide structural class, minor modifications to the benzamide ring profoundly alter molecular recognition, pharmacokinetic (PK) behavior, and synthetic tractability—making generic interchange scientifically unsound. The ortho-methyl group in 955527-50-1 introduces a steric constraint that restricts rotational freedom around the amide bond, potentially pre-organizing the molecule into a bioactive conformation distinct from the unsubstituted parent (CAS 955528-09-3) . This substitution also increases lipophilicity relative to the unsubstituted analog (estimated ΔcLogP ≈ +0.5), which can affect membrane permeability, plasma protein binding, and metabolic stability [1]. Furthermore, the methyl group can act as a metabolic blocking group, potentially reducing oxidative metabolism at the ortho position compared to the unsubstituted phenyl ring [2]. In contrast, the 2-fluoro analog (CAS not assigned) introduces an electronegative substituent that alters electronic distribution, hydrogen-bonding patterns, and metabolic pathways via a completely different mechanism—underscoring that even single-atom changes within this scaffold produce non-equivalent chemical entities .

Unsubstituted parent (CAS 955528-09-3): lacks ortho-methyl steric constraint and has lower lipophilicity; conformational and permeability profiles may not transfer.
2-Fluoro analog: fluorine introduces electronic perturbation that alters H-bonding and metabolic pathways, not a steric surrogate.
Generic benzamide building blocks: absence of tetrahydroquinoline core and methyl substitution yields non-comparable physicochemical and recognition profiles.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage vs. Unsubstituted Parent

The ortho-methyl substituent in 955527-50-1 increases predicted lipophilicity by approximately 0.5 log units relative to the unsubstituted benzamide parent (CAS 955528-09-3). According to SwissADME calculations, 955527-50-1 has a cLogP of ~4.2, compared to ~3.7 for the unsubstituted analog [1] [2]. This difference places 955527-50-1 closer to the optimal lipophilicity range (cLogP 2–4) for oral absorption and blood-brain barrier penetration, while the unsubstituted analog sits near the lower boundary, potentially limiting passive membrane diffusion in certain tissue compartments [3].

Lipophilicity Shift
Class-level inference
ΔcLogP ≈ +0.5 vs. unsubstituted parent (cLogP ~4.2 vs. ~3.7)
Reported lipophilicity may support passive permeability studies.
In silico prediction; experimental logD not available.
Lipophilicity optimization Membrane permeability ADME prediction

Steric Conformational Constraint by ortho-Methyl

The ortho-methyl group at the 2-position of the benzamide ring in 955527-50-1 sterically hinders free rotation around the aryl–carbonyl bond. The number of rotatable bonds for 955527-50-1 is 8, compared to 7 for the unsubstituted parent (CAS 955528-09-3) [1] [2]. Although the total rotatable bond count appears similar, the methyl group introduces a conformational bias by favoring a specific torsional angle between the benzamide phenyl ring and the amide carbonyl, effectively reducing the accessible conformational space relative to the freely rotating unsubstituted phenyl ring [3]. This pre-organization may translate into a lower entropic penalty upon target binding if the bioactive conformation aligns with the preferred ground-state geometry.

Conformational Bias
Class-level inference
8 rotatable bonds; ortho-methyl restricts aryl–carbonyl rotation (qualitatively constrained ensemble)
Conformational preference may influence target engagement.
No experimental conformational data available.
Conformational restriction Amide bond geometry Target engagement

Metabolic Stability: ortho-Methyl as Blocking Group

In benzamide-containing compounds, the unsubstituted phenyl ring is susceptible to oxidative metabolism, primarily at the para and ortho positions, by cytochrome P450 enzymes (CYP3A4, CYP2D6). The ortho-methyl substituent in 955527-50-1 blocks one of the two most reactive positions on the benzamide ring, potentially reducing the rate of Phase I metabolism compared to the unsubstituted analog (CAS 955528-09-3) . This is a well-established medicinal chemistry strategy: ortho-substitution on phenyl rings can increase metabolic half-life in human liver microsome (HLM) assays by 2- to 5-fold depending on the specific enzymatic context [1]. While no direct HLM data are publicly available for this specific compound, the structural precedent supports a class-level inference of improved metabolic stability for 955527-50-1 over the unsubstituted parent.

Metabolic Blocking Potential
Class-level inference
Ortho-methyl may reduce CYP oxidation at 2-position (literature precedent; 2–5× half-life improvement in related benzamide series)
May support metabolic stability research.
No direct HLM data for this compound; class-level extrapolation.
Oxidative metabolism Cytochrome P450 Metabolic soft spot

Synthetic Utility as a Versatile Intermediate

The ortho-methyl substitution on the benzamide ring of 955527-50-1 provides a chemically inert yet sterically informative handle that is not present in the unsubstituted parent (CAS 955528-09-3). In structure-activity relationship (SAR) campaigns, the methyl group serves as a negative control for electronic effects (unlike fluoro or chloro substituents) while still probing steric tolerance at the ortho position [1]. This makes 955527-50-1 a uniquely valuable control compound in a series that includes the 2-fluoro analog (electronic effect probe) and the unsubstituted parent (baseline). Furthermore, the ortho-methyl group can be selectively oxidized to a carboxylic acid or hydroxymethyl group under controlled conditions, providing a synthetic entry point for further diversification that is not available with the unsubstituted analog [2].

SAR Probe Utility
Class-level inference
Steric probe without electronic perturbation; oxidizable handle for further diversification
Supports steric vs electronic SAR deconvolution.
Medicinal chemistry design principles; no specific experimental data for this series.
Chemical biology tool Medicinal chemistry Fragment elaboration

Commercial Purity and Availability Comparison

Commercial suppliers of 955527-50-1 report purity levels of ≥95% by HPLC, with supporting characterization data including 1H NMR, 13C NMR, and LC-MS . In comparison, the unsubstituted parent (CAS 955528-09-3) is also available at 98% purity . However, the 2-fluoro analog is less widely stocked and may require custom synthesis, potentially increasing lead time and cost . For procurement purposes, 955527-50-1 offers a favorable balance of availability (multiple stock keeping units) and purity, making it the most accessible member of the ortho-substituted tetrahydroquinoline-benzamide series for immediate research use.

Commercial Availability
Reported
Reported ≥95% purity (HPLC), multi-vendor stock; unsubstituted parent 98%, 2-fluoro analog limited availability
Reported availability may reduce procurement lead time.
Vendor datasheet values; April 2026.
Quality control HPLC purity Procurement specification

Key Research and Industrial Application Scenarios


SAR Campaigns for Ortho-Steric Probing

In a lead optimization program exploring the tetrahydroquinoline-benzamide scaffold, 955527-50-1 serves as the steric probe for the ortho position of the benzamide ring. Unlike the 2-fluoro analog, which introduces both steric and electronic perturbations, the methyl group in 955527-50-1 exerts predominantly steric effects with minimal electronic influence [1]. This allows medicinal chemists to deconvolute steric tolerance from electronic requirements at the ortho position, a critical step in rational SAR interpretation [2]. The compound is best used in parallel with the unsubstituted parent (CAS 955528-09-3) as a baseline control and the 2-fluoro analog as an electronic probe.

In Vivo PK Feasibility with Metabolic Stability

For research teams evaluating the in vivo pharmacokinetic feasibility of tetrahydroquinoline-benzamide leads, 955527-50-1 offers a structural feature (ortho-methyl metabolic blocking group) predicted to confer superior metabolic stability compared to the unsubstituted parent [3]. Before committing resources to extensive metabolite identification or formulation studies, researchers can use 955527-50-1 as a preliminary probe in mouse or rat PK experiments to determine whether the scaffold can achieve adequate exposure with minimal metabolic liability. The compound's commercial availability at ≥95% purity supports immediate in-life dosing without additional purification .

Computational Chemistry Conformational Validation

The ortho-methyl group in 955527-50-1 introduces a conformational bias around the aryl–amide bond that can be exploited to validate computational models of ligand conformation and target binding [4]. Compared to the freely rotating unsubstituted analog, 955527-50-1 presents a more defined conformational ensemble, making it a valuable test case for docking algorithms, molecular dynamics simulations, and free-energy perturbation calculations. Discrepancies between predicted and experimental binding poses (when target data become available) can be more readily attributed to force-field inaccuracies rather than conformational sampling issues.

Chemical Biology Tool for Target Identification

In chemical biology workflows aimed at identifying the molecular target(s) of tetrahydroquinoline-benzamide compounds, 955527-50-1 can be used as an affinity probe precursor. The ortho-methyl group provides a unique NMR or mass spectrometry signature that distinguishes 955527-50-1 from the unsubstituted analog in competition-based target engagement assays (e.g., cellular thermal shift assays or photoaffinity labeling) [5]. Furthermore, the methyl group can be isotopically labeled (¹³C) for use in quantitative proteomics without altering the compound's biological profile, a feature not readily available with the 2-fluoro analog.

Application
Selection Property
Validation Focus
Application: SAR steric probing
Selection Property: Ortho-methyl steric probe without electronic bias
Validation Focus: Steric tolerance at benzamide ortho position
Application: In vivo PK feasibility
Selection Property: Reported lipophilicity and metabolic blocking potential
Validation Focus: In vivo exposure and metabolic stability evaluation
Application: Computational conformational validation
Selection Property: Defined conformational ensemble for docking
Validation Focus: Conformational sampling accuracy in MD simulations
Application: Chemical biology target ID
Selection Property: Ortho-methyl as NMR/MS tag for target engagement
Validation Focus: Competition-based target identification workflows
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